1-(2-propylpentanoyl)piperidine-3-carboxylic Acid
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Overview
Description
1-(2-propylpentanoyl)piperidine-3-carboxylic acid is a compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
The synthesis of 1-(2-propylpentanoyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine-3-carboxylic acid with 2-propylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve continuous flow reactions to increase yield and efficiency .
Chemical Reactions Analysis
1-(2-propylpentanoyl)piperidine-3-carboxylic acid can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(2-propylpentanoyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-propylpentanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It is believed to interact with GABA transporters, inhibiting the reuptake of GABA and thereby increasing its concentration in the synaptic cleft. This action can lead to enhanced inhibitory neurotransmission, which is beneficial in conditions like epilepsy .
Comparison with Similar Compounds
1-(2-propylpentanoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives such as nipecotic acid and its analogs. While nipecotic acid is known for its GABA uptake inhibitory properties, this compound offers unique structural features that may enhance its pharmacological profile. Other similar compounds include various N-substituted piperidine-3-carboxylic acids, which have been studied for their anticonvulsant and antidepressant activities .
Properties
CAS No. |
183237-66-3 |
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Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-(2-propylpentanoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H25NO3/c1-3-6-11(7-4-2)13(16)15-9-5-8-12(10-15)14(17)18/h11-12H,3-10H2,1-2H3,(H,17,18) |
InChI Key |
GRIBBYLFYNVGME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCCC(C1)C(=O)O |
Origin of Product |
United States |
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